molecular formula C12H20N2Si B11888182 N-Phenyl-N-((trimethylsilyl)methyl)acetimidamide

N-Phenyl-N-((trimethylsilyl)methyl)acetimidamide

Cat. No.: B11888182
M. Wt: 220.39 g/mol
InChI Key: CIHVOCSXZREYTC-UHFFFAOYSA-N
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Description

N-Phenyl-N-((trimethylsilyl)methyl)acetimidamide is a chemical compound with the molecular formula C12H20N2Si and a molecular weight of 220.39 g/mol . This compound is known for its unique structure, which includes a phenyl group, a trimethylsilyl group, and an acetimidamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-Phenyl-N-((trimethylsilyl)methyl)acetimidamide typically involves the reaction of N-phenylacetimidamide with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-Phenyl-N-((trimethylsilyl)methyl)acetimidamide undergoes various chemical reactions, including:

Scientific Research Applications

N-Phenyl-N-((trimethylsilyl)methyl)acetimidamide is utilized in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Phenyl-N-((trimethylsilyl)methyl)acetimidamide involves its interaction with specific molecular targets. The trimethylsilyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

N-Phenyl-N-((trimethylsilyl)methyl)acetimidamide can be compared with other similar compounds such as:

This compound stands out due to its unique combination of a phenyl group and a trimethylsilyl group, which imparts distinctive chemical and biological properties.

Properties

Molecular Formula

C12H20N2Si

Molecular Weight

220.39 g/mol

IUPAC Name

N-phenyl-N-(trimethylsilylmethyl)ethanimidamide

InChI

InChI=1S/C12H20N2Si/c1-11(13)14(10-15(2,3)4)12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3

InChI Key

CIHVOCSXZREYTC-UHFFFAOYSA-N

Canonical SMILES

CC(=N)N(C[Si](C)(C)C)C1=CC=CC=C1

Origin of Product

United States

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